molecular formula C18H16N2OS2 B2739702 3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 922670-18-6

3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No.: B2739702
CAS No.: 922670-18-6
M. Wt: 340.46
InChI Key: SQBIWOXFBHBADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

Inhibition of Stearoyl-CoA Desaturase-1

Compounds structurally similar to 3-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide have been evaluated for their inhibitory effects on stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in fatty acid metabolism. One study identified potent and orally efficacious SCD-1 inhibitors, indicating the potential of such compounds in researching metabolic diseases and conditions related to lipid metabolism (Uto et al., 2009).

Anti-Influenza Virus Activity

Another line of research focused on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. These findings highlight the potential of similar compounds in the development of antiviral agents (Hebishy et al., 2020).

Fluorescent Derivatives for Photo-Physical Studies

Research on benzothiazole fluorescent derivatives, including compounds related to the query, has explored their photo-physical properties. These studies offer insights into the use of such compounds in the development of fluorescent probes for biological imaging and molecular diagnostics (Padalkar et al., 2011).

Anticancer Evaluation

Metal complexes of benzamide derivatives have been synthesized and evaluated for their anticancer activities. Specifically, complexes involving 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide showed potent cytotoxic effects against human colon carcinoma cells, suggesting the relevance of such compounds in cancer research (Rizk et al., 2021).

Antimicrobial and DNA Cleavage Studies

Further studies have synthesized and characterized metal complexes of tridentate Schiff base ligands derived from benzamide derivatives, assessing their antimicrobial activities and DNA cleavage capabilities. These findings indicate potential applications in the development of new antimicrobial agents and in studying DNA interactions (Karabasannavar et al., 2017).

Safety and Hazards

The product is not intended for human or veterinary use.

Properties

IUPAC Name

3-ethylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-2-22-15-10-6-9-14(11-15)17(21)20-18-19-16(12-23-18)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBIWOXFBHBADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.